2-Bromo-3-(trifluoromethyl)phenol
Overview
Description
2-Bromo-3-(trifluoromethyl)phenol
Scientific Research Applications
DNA Binding and Urease Inhibition Studies
2-Bromo-3-(trifluoromethyl)phenol and its derivatives have been investigated for their potential in DNA binding and urease inhibition. Studies have demonstrated strong interaction with Salmon sperm DNA (SS-DNA) through intercalation mode, which could have implications for genetic research and potential therapeutic applications. Additionally, their antioxidant properties and inhibitory effects on urease activity highlight their potential in medicinal chemistry (Rasool et al., 2021).
Aza-Michael/Hydroxyalkylation Reactions
Research on 2-Bromo-3-arylpropenyl trifluoromethyl ketones, a category that includes this compound, has revealed their capability to undergo aza-Michael/hydroxyalkylation domino reactions. This process leads to the formation of 2-amino-1-trifluoromethyl indenols, which are valuable in organic synthesis and could be used for the development of novel pharmaceuticals (Rulev et al., 2007).
Chemical Synthesis and Catalysis
Studies have shown that this compound plays a crucial role in various chemical synthesis processes. For instance, it's involved in the nucleophilic attack on π-allyl Pd complexes, leading to the production of certain palladacyclobutane derivatives, which are significant in catalytic processes (Organ et al., 1998). Additionally, its derivatives are used in the synthesis of 3-trifluoromethylated piperazin-2-ones, showcasing its versatility in organic chemistry (Rulev et al., 2013).
Bromination Reactions in Organic Chemistry
The compound has been utilized in studies focusing on bromination reactions, particularly in the context of phenols and related organic compounds. This research provides insights into reaction mechanisms and product formation in organic synthesis, which are fundamental in pharmaceutical and chemical industries (Fischer & Henderson, 1983).
Environmental Analysis
In environmental analysis, derivatives of this compound have been used for the characterization of certain bacterial metabolites. This application is crucial in understanding environmental contamination and degradation processes (Fujita et al., 2001).
Corrosion Inhibition
Research has demonstrated the use of this compound derivatives in inhibiting corrosion of carbon steel. This application is significant in the field of materials science and engineering, offering solutions to corrosion-related problems in various industries (El-Lateef et al., 2015).
Synthesis of Functionalized Aromatic Compounds
This chemical has also been utilized in the synthesis of functionalized aromatic compounds, including aryl trifluoromethyl ethers. Such compounds are essential in the development of various pharmaceutical and agricultural products (Zhou et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, potentially altering their function .
Mode of Action
Phenolic compounds can act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting key biological processes . The trifluoromethyl group may enhance the compound’s reactivity or binding affinity .
Biochemical Pathways
Without specific studies, it’s challenging to summarize the biochemical pathways affected by 2-Bromo-3-(trifluoromethyl)phenol. Phenolic compounds can influence a variety of pathways, depending on their specific targets and mode of action .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is currently unavailable. These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .
Result of Action
Phenolic compounds can have diverse effects, such as reducing oxidative stress, inhibiting enzymatic activity, or modulating signal transduction .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of this compound . For instance, certain conditions may enhance or inhibit its reactivity, alter its stability, or affect its interaction with targets.
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCHLKGIGWXAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624201 | |
Record name | 2-Bromo-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-39-3 | |
Record name | 2-Bromo-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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